5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
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Overview
Description
5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a thiophen-2-ylmethylene-hydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Formation of the Thiophen-2-ylmethylene-hydrazide Moiety: This step involves the reaction of the pyrazole derivative with thiophene-2-carbaldehyde and hydrazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5(4-Phenoxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
Uniqueness
Compared to similar compounds, 5(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is unique due to the presence of the benzyloxy group. This group imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18N4O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O2S/c27-22(26-23-14-19-7-4-12-29-19)21-13-20(24-25-21)17-8-10-18(11-9-17)28-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
IBRWPNABFZCLIV-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
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